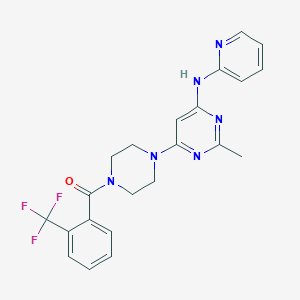

![molecular formula C16H17FN2O4S2 B2836215 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide CAS No. 951519-55-4](/img/structure/B2836215.png)

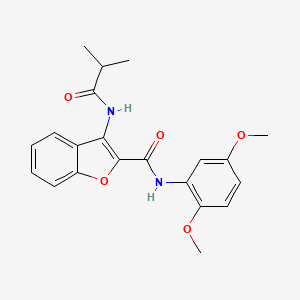

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown that certain sulfonamide derivatives exhibit significant properties as corrosion inhibitors. For instance, quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been investigated for their adsorption characteristics and corrosion inhibition efficiency on mild steel in an acidic medium. These compounds act as mixed-type inhibitors, forming a pseudo-capacitive protective film on the metal surface, thereby protecting it from direct acid attack. The adsorption of these molecules is aligned with the Langmuir adsorption isotherm model, suggesting a competitive physisorption and chemisorption mechanism. Furthermore, quantum chemical calculations and QSAR studies have shown good correlations between molecular descriptors and experimental inhibition efficiencies, emphasizing the role of the sulfonamido group in enhancing corrosion inhibition activities (Olasunkanmi et al., 2016).

Enzymatic Activity Modulation

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme critical for the growth and proliferation of cells. These compounds exhibit varying inhibitory potencies across different metal forms of Escherichia coli MetAP, with their activity being dependent on metal concentration. Structural analysis through X-ray crystallography revealed that these inhibitors form a metal complex at the enzyme's active site, providing insights into their mechanism of inhibition and emphasizing the importance of metal ions in the evaluation of MetAP inhibitors (Huang et al., 2006).

Potential Therapeutic Applications

Sulfonamide derivatives have been explored for their antitumor activities, with specific focus on their interaction with cancer cell lines. For example, a study synthesizing antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones demonstrated selective in vitro inhibition of colon and renal cancer cell lines. This research highlights the potential of sulfonamide derivatives bearing the quinol pharmacophore as therapeutic agents against specific types of cancer (McCarroll et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes such as embryogenesis, tissue remodeling, and wound healing.

Mode of Action

It is believed to interact with its target enzyme, inhibiting its activity and thus affecting the degradation of extracellular matrix components .

Biochemical Pathways

The inhibition of Macrophage metalloelastase affects the extracellular matrix degradation pathway. This can have downstream effects on various physiological processes such as tissue remodeling and wound healing .

Pharmacokinetics

Like most small molecule drugs, it is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually excreted . These properties can significantly impact the bioavailability of the drug, determining how much of the drug reaches the target site.

Result of Action

By inhibiting the activity of Macrophage metalloelastase, this compound can potentially slow down the degradation of extracellular matrix components. This could result in altered tissue remodeling and wound healing processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the target enzyme .

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-24(20,21)18-14-7-4-12-3-2-10-19(16(12)11-14)25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLJMRBGDVIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)

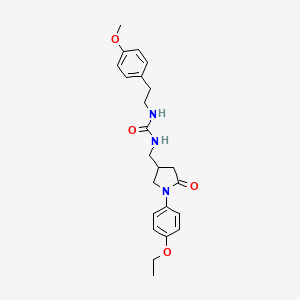

![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)

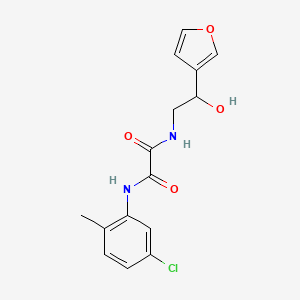

![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)

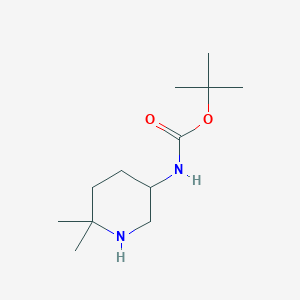

![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B2836151.png)

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)